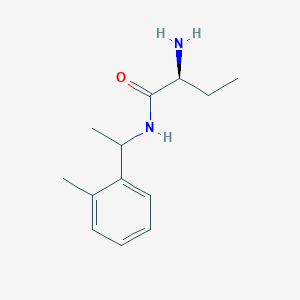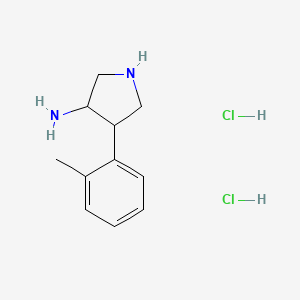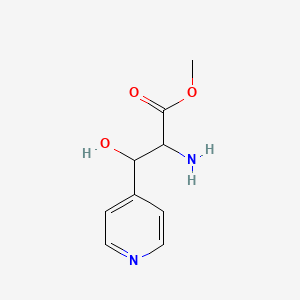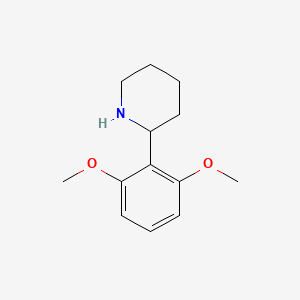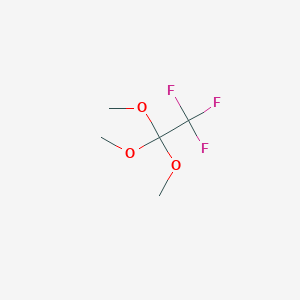
1,1,1-Trifluoro-2,2,2-trimethoxyethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trifluoro-2,2,2-trimethoxyethane is an organic compound with the molecular formula C5H9F3O3. It is characterized by the presence of three fluorine atoms and three methoxy groups attached to an ethane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1-Trifluoro-2,2,2-trimethoxyethane can be synthesized through several methods. One common approach involves the reaction of trifluoroacetaldehyde with methanol in the presence of an acid catalyst. The reaction proceeds as follows:
CF3CHO+3CH3OH→CF3CH(OCH3)2+H2O
This reaction typically requires mild conditions, such as room temperature and atmospheric pressure .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-2,2,2-trimethoxyethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form trifluoroacetic acid and methanol.
Reduction: Reduction reactions can yield trifluoroethanol and methanol.
Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reactions can be carried out using reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products
Oxidation: Trifluoroacetic acid and methanol.
Reduction: Trifluoroethanol and methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,1,1-Trifluoro-2,2,2-trimethoxyethane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1,1-trifluoro-2,2,2-trimethoxyethane involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is particularly useful in drug design, where the compound can interact with specific enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-2,2-dimethoxyethane: Similar structure but with two methoxy groups instead of three.
1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether: Contains both trifluoroethyl and tetrafluoroethyl groups.
Bis(2,2,2-trifluoroethoxy)methane: Features two trifluoroethoxy groups attached to a methane backbone
Uniqueness
1,1,1-Trifluoro-2,2,2-trimethoxyethane stands out due to its three methoxy groups, which provide unique reactivity and solubility properties. This makes it particularly valuable in applications requiring high lipophilicity and specific chemical reactivity .
Properties
IUPAC Name |
1,1,1-trifluoro-2,2,2-trimethoxyethane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F3O3/c1-9-5(10-2,11-3)4(6,7)8/h1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOPRCDRCWXCAMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(F)(F)F)(OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
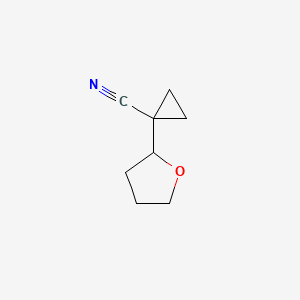
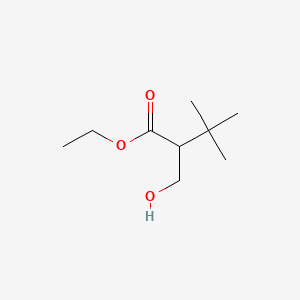
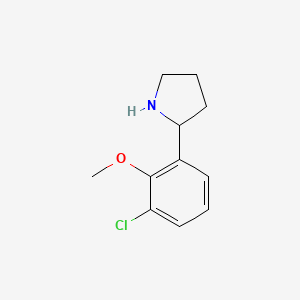

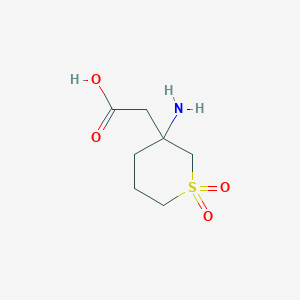
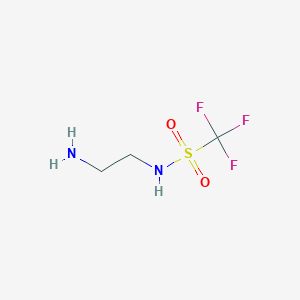
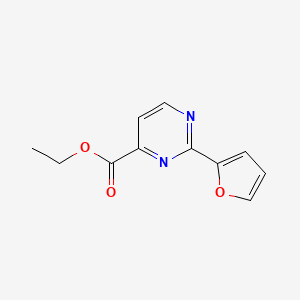
![2-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}ethan-1-amine trihydrochloride](/img/structure/B13529055.png)
![rac-(4aR,7aR)-hexahydro-2H-furo[3,4-b]morpholine](/img/structure/B13529060.png)
![Rac-4-[(3r,4r)-4-methoxypyrrolidin-3-yl]-1-methyl-1h-1,2,3-triazole](/img/structure/B13529062.png)
